molecular formula C10H6ClN3O3 B2708584 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile CAS No. 1092351-35-3

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B2708584
CAS No.: 1092351-35-3
M. Wt: 251.63
InChI Key: AWEHVQIFQUDTBI-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound with the molecular formula C10H6ClN3O3 and a molecular weight of 251.63 . It has gained considerable scientific recognition due to its diverse biological and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The presence of chlorine, hydroxy, nitro, and carbonitrile functional groups in the molecule contributes to its diverse chemical properties .

Scientific Research Applications

Photochemical Properties and Reactions

8-Hydroxyquinoline derivatives, closely related to 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile, demonstrate interesting photochemical properties, such as excited state proton transfer. The study by Wang et al. (2022) on 8-Hydroxy-5-nitroquinoline, a compound with similarities to this compound, reveals its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its photochemical reactivity (Wang et al., 2022).

Synthetic Applications

The synthesis of complex molecules often leverages the unique reactivity of nitroquinoline derivatives. Gomaa (2003) describes the efficient synthesis of substituted cinnoline and benzo[h]cinnoline derivatives from precursors including nitroquinoline compounds, showcasing the chemical versatility and synthetic utility of these molecules (Gomaa, 2003).

Corrosion Inhibition

The investigation by Verma et al. (2015) into 2-amino-4-arylquinoline-3-carbonitriles, which share structural features with this compound, highlights their application as corrosion inhibitors for mild steel in acidic environments. The study provides insights into the potential industrial applications of such compounds in protecting metals from corrosion (Verma et al., 2015).

Future Directions

The future directions for research on 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile could involve exploring its diverse biological and chemical properties further. Given the wide range of biological activities exhibited by quinoline derivatives , this compound may hold potential for the development of new therapeutic agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile involves the reaction of 4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile with chlorine gas in the presence of a suitable catalyst to introduce the chlorine atom at the 8-position of the quinoline ring. The resulting 8-chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile is then treated with a base and a reducing agent to convert the nitro group to an amino group, followed by oxidation to form the desired product.", "Starting Materials": [ "4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile", "Chlorine gas", "Suitable catalyst", "Base", "Reducing agent", "Oxidizing agent" ], "Reaction": [ "Step 1: Chlorination of 4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile with chlorine gas in the presence of a suitable catalyst to form 8-chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile.", "Step 2: Reduction of the nitro group in 8-chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile to an amino group using a suitable reducing agent and base to form 8-chloro-4-amino-6-hydroxyquinoline-3-carbonitrile.", "Step 3: Oxidation of 8-chloro-4-amino-6-hydroxyquinoline-3-carbonitrile using a suitable oxidizing agent to form 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile." ] }

CAS No.

1092351-35-3

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.63

IUPAC Name

8-chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

InChI

InChI=1S/C10H6ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4,10,13,15H

InChI Key

AWEHVQIFQUDTBI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(C(=CN2)C#N)O)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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